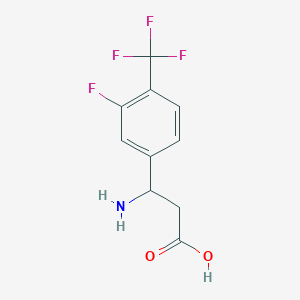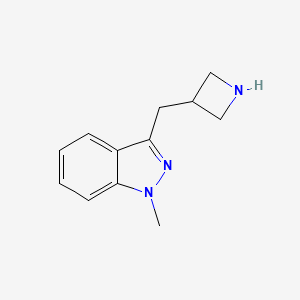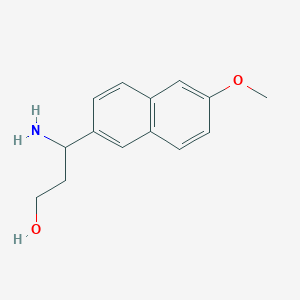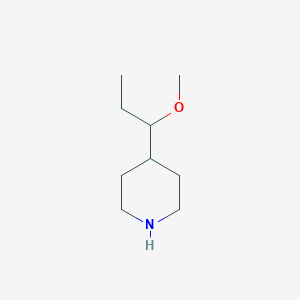
4-(1-Methoxypropyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methoxypropyl)piperidine is an organic compound with the molecular formula C9H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxypropyl group attached to the nitrogen atom. This compound is known for its applications in the synthesis of various biologically active molecules and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxypropyl)piperidine typically involves the reaction of 4-piperidone with 1-methoxypropylamine under controlled conditions. One common method includes the following steps :
Starting Material: 4-piperidone
Reagent: 1-methoxypropylamine
Solvent: Methanol
Catalyst: Raney Nickel
Reaction Conditions: Hydrogenation at room temperature and pressure
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product with high purity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of catalytic hydrogenation and the avoidance of hazardous reagents are key considerations. The process involves the following steps :
Amide Reaction: 4-piperidone reacts with 1-methoxypropylamine to form an amide intermediate.
Hydrogenation: The intermediate undergoes catalytic hydrogenation using Raney Nickel as a catalyst.
Purification: The product is purified through filtration and drying to achieve high purity.
化学反应分析
Types of Reactions
4-(1-Methoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney Nickel are employed.
Substitution: Halogenated reagents like bromoalkanes or chloroalkanes are used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or arylated derivatives
科学研究应用
4-(1-Methoxypropyl)piperidine has a wide range of applications in scientific research, including :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(1-Methoxypropyl)piperidine involves its interaction with specific molecular targets and pathways . The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction. Key pathways include:
Neurotransmitter Receptors: Interaction with serotonin and dopamine receptors.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Signal Transduction: Modulation of intracellular signaling cascades.
相似化合物的比较
Similar Compounds
- 1-(3-Methoxypropyl)-4-piperidinamine
- 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
4-(1-Methoxypropyl)piperidine stands out due to its specific structural features and reactivity. Its methoxypropyl group provides unique steric and electronic properties, making it a valuable intermediate in the synthesis of various biologically active compounds .
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
4-(1-methoxypropyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-3-9(11-2)8-4-6-10-7-5-8/h8-10H,3-7H2,1-2H3 |
InChI 键 |
BXRUUPYEMITXFK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CCNCC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)
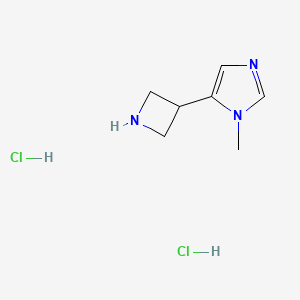

![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)

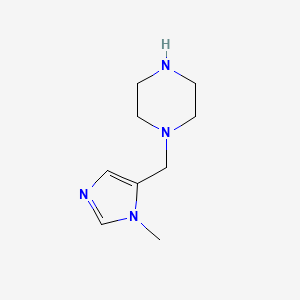
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
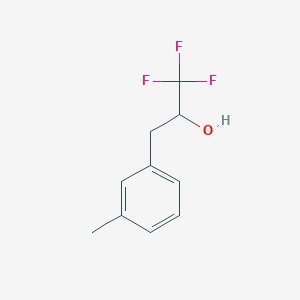
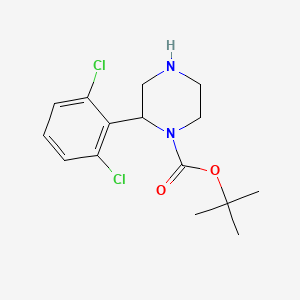
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
